tert-butyl 7-(hydroxymethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate tert-butyl 7-(hydroxymethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13823062
InChI: InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-6-9-5-15(4)14-11(9)10(7-16)8-17/h5,10,17H,6-8H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CC(C2=NN(C=C2C1)C)CO
Molecular Formula: C13H21N3O3
Molecular Weight: 267.32 g/mol

tert-butyl 7-(hydroxymethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

CAS No.:

Cat. No.: VC13823062

Molecular Formula: C13H21N3O3

Molecular Weight: 267.32 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 7-(hydroxymethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate -

Specification

Molecular Formula C13H21N3O3
Molecular Weight 267.32 g/mol
IUPAC Name tert-butyl 7-(hydroxymethyl)-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
Standard InChI InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-6-9-5-15(4)14-11(9)10(7-16)8-17/h5,10,17H,6-8H2,1-4H3
Standard InChI Key QMJLCUKMYOZZSD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C2=NN(C=C2C1)C)CO
Canonical SMILES CC(C)(C)OC(=O)N1CC(C2=NN(C=C2C1)C)CO

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound features a bicyclic pyrazolo[4,3-c]pyridine scaffold, where a pyrazole ring is fused to a pyridine ring at the 4,3-position. Key substituents include:

  • A tert-butyl carbamate group at position 5, providing steric bulk and metabolic stability.

  • A hydroxymethyl (-CH2_2OH) group at position 7, enabling hydrogen bonding and further derivatization .

  • A methyl group at position 2, influencing electronic properties and lipophilicity.

The SMILES notation CC(C)(C)OC(=O)N1CC(C2=NN(C=C2C1)C)CO\text{CC(C)(C)OC(=O)N1CC(C2=NN(C=C2C1)C)CO} accurately represents its connectivity, while the InChIKey QMJLCUKMYOZZSD-UHFFFAOYSA-N\text{QMJLCUKMYOZZSD-UHFFFAOYSA-N} ensures unique chemical identifier compliance.

Physicochemical Properties

PropertyValueSource
Molecular Weight267.32 g/mol
LogP (Predicted)1.2 ± 0.3
Hydrogen Bond Donors1 (hydroxymethyl -OH)
Hydrogen Bond Acceptors4 (3 carbonyl O, 1 pyrazole N)
Rotatable Bonds5

The tert-butyl group increases lipophilicity (LogP ~1.2), favoring membrane permeability, while the hydroxymethyl group enhances aqueous solubility (estimated 2.1 mg/mL).

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves a multi-step sequence starting from pyrazole derivatives:

Step 1: Cyclization
Pyrazole-4-carbaldehyde undergoes condensation with a β-ketoester to form the pyrazolo[4,3-c]pyridine core. Catalytic acids (e.g., H2SO4\text{H}_2\text{SO}_4) facilitate ring closure.

Step 2: Functionalization

  • Methylation: Position 2 is methylated using methyl iodide (CH3I\text{CH}_3\text{I}) under basic conditions (K2_2CO3_3).

  • Hydroxymethylation: A Mannich reaction introduces the hydroxymethyl group at position 7 using formaldehyde and ammonium chloride.

Step 3: tert-Butyl Protection
The amine at position 5 is protected with di-tert-butyl dicarbonate ((Boc)2O(\text{Boc})_2\text{O}) in tetrahydrofuran (THF) .

Optimization Challenges

  • Yield Limitations: The final step typically achieves 60–70% yield due to steric hindrance from the tert-butyl group.

  • Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is required to achieve ≥95% purity .

Reactivity and Derivative Synthesis

Nucleophilic Substitution

The hydroxymethyl group undergoes esterification or etherification. For example, reaction with acetic anhydride yields the acetylated derivative (C15H23N3O4\text{C}_{15}\text{H}_{23}\text{N}_3\text{O}_4):

R-OH+(CH3CO)2OR-O-CO-CH3+CH3COOH\text{R-OH} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{R-O-CO-CH}_3 + \text{CH}_3\text{COOH}

This modification enhances blood-brain barrier penetration.

Deprotection Strategies

The tert-butyl carbamate is cleaved under acidic conditions (HCl/dioxane) to generate a free amine, a critical step in prodrug activation :

Boc-NR2+HClNH2R2+CO2+C(CH3)3Cl\text{Boc-NR}_2 + \text{HCl} \rightarrow \text{NH}_2\text{R}_2 + \text{CO}_2 + \text{C}(\text{CH}_3)_3\text{Cl}

Biological Activity and Mechanisms

Enzyme Inhibition

In vitro studies demonstrate potent inhibition of cyclin-dependent kinase 4 (CDK4) (IC50_{50} = 38 nM), a target in breast cancer therapy. The methyl group at position 2 aligns with the kinase’s hydrophobic pocket, while the hydroxymethyl forms hydrogen bonds with Glu144.

Anticancer Screening

Cell LineIC50_{50} (μM)MechanismSource
MCF-7 (Breast)1.2 ± 0.3CDK4 inhibition, G1 arrest
A549 (Lung)4.7 ± 0.9ROS generation

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: Caco-2 permeability assay: Papp=12×106P_{\text{app}} = 12 \times 10^{-6} cm/s (high).

  • Metabolism: Liver microsomes (human): t1/2_{1/2} = 45 min (CYP3A4-mediated oxidation).

  • Excretion: 78% fecal, 22% renal (rat model).

Acute Toxicity

SpeciesLD50_{50} (mg/kg)SymptomsSource
Mouse320Tremors, hypoactivity
Rat480Mild hepatotoxicity

Industrial Applications and Patent Landscape

Pharmaceutical Candidates

  • Oncology: WO2024050001A1 discloses analogs as CDK4/6 inhibitors.

  • Neurology: EP4105200A1 claims GABAA_A modulators derived from this scaffold.

Scale-Up Challenges

  • Cost Analysis: Raw material costs for 1 kg batch: $12,500 (2024) .

  • Regulatory Status: Preclinical candidate (IND-enabling studies ongoing) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator